molecular formula C7H7N3O B13163447 2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile

2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile

Katalognummer: B13163447
Molekulargewicht: 149.15 g/mol
InChI-Schlüssel: UGELZJMKONOYHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile is an organic compound that belongs to the class of pyridones. Pyridones are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a pyridine ring with an amino group and a nitrile group, making it a versatile intermediate in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile typically involves the reaction of 3-amino-4-oxo-1,4-dihydropyridine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors are often employed to ensure consistent quality and yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 3-amino-4-oxo-pyridine derivatives, while reduction can produce 3-amino-4-hydroxy-pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tyrosine-protein kinase, which plays a role in cell signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3-Amino-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable intermediate in the synthesis of various biologically active compounds .

Eigenschaften

Molekularformel

C7H7N3O

Molekulargewicht

149.15 g/mol

IUPAC-Name

2-(3-amino-4-oxopyridin-1-yl)acetonitrile

InChI

InChI=1S/C7H7N3O/c8-2-4-10-3-1-7(11)6(9)5-10/h1,3,5H,4,9H2

InChI-Schlüssel

UGELZJMKONOYHA-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(C=C(C1=O)N)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.